molecular formula C9H10Cl2S B1443355 (2,6-Dichlorophenyl)(isopropyl)sulfane CAS No. 1616135-07-9

(2,6-Dichlorophenyl)(isopropyl)sulfane

Cat. No.: B1443355
CAS No.: 1616135-07-9
M. Wt: 221.15 g/mol
InChI Key: PVXUJWNUIZSMBG-UHFFFAOYSA-N
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Description

Nomenclature and Structural Classification

This compound belongs to the broader class of aryl-alkyl sulfides, which are characterized by the presence of both aromatic and aliphatic substituents attached to a central sulfur atom. The nomenclature of this compound reflects the systematic approach to naming organosulfur compounds, where the sulfur atom serves as the central connecting point between the dichlorophenyl aromatic system and the isopropyl aliphatic group. According to established chemical nomenclature principles, the compound can also be referred to as 2,6-dichlorophenyl isopropyl sulfide, emphasizing the sulfide functional group classification. The structural framework consists of a benzene ring bearing chlorine substituents at the 2 and 6 positions, creating a symmetrical substitution pattern that influences both the electronic properties and steric accessibility of the sulfur center.

The compound's classification within organosulfur chemistry places it among the sulfides, which are characterized by the general formula R-S-R', where R and R' represent organic substituents. In this specific case, one substituent is the 2,6-dichlorophenyl group while the other is the isopropyl group, creating an asymmetric sulfide structure. This asymmetry is reflected in the compound's three-dimensional structure and influences its chemical behavior in various reaction conditions. The presence of two chlorine atoms in ortho positions relative to the sulfur attachment point creates significant steric hindrance and electronic effects that distinguish this compound from other dichlorophenyl sulfide isomers, such as the 2,4-dichlorophenyl variant.

Chemical databases consistently classify this compound using multiple nomenclature systems, including the International Union of Pure and Applied Chemistry systematic naming conventions and traditional common names used in chemical literature. The structural classification extends beyond simple functional group identification to include considerations of substitution patterns, electronic effects, and conformational preferences that arise from the specific arrangement of atoms within the molecule.

International Union of Pure and Applied Chemistry Designation and Synonym Analysis

The International Union of Pure and Applied Chemistry designation for this compound follows systematic nomenclature rules that prioritize the identification of the longest carbon chain and the proper designation of functional groups. According to the systematic naming convention, the compound is designated as 1,3-dichloro-2-propan-2-ylsulfanylbenzene, which clearly identifies the benzene ring as the parent structure with specific substituent positions and identities. This nomenclature approach emphasizes the benzene ring as the primary structural unit while identifying the sulfur-containing substituent as a propan-2-ylsulfanyl group attached at the 2-position of the dichlorobenzene system.

Alternative systematic names for this compound include several variations that reflect different approaches to naming organosulfur compounds. The designation this compound emphasizes the sulfane nomenclature system, which treats sulfur as the central heteroatom with attached organic substituents. Chemical suppliers and databases often use simplified common names such as 2,6-dichlorophenyl isopropyl sulfide, which clearly communicates the compound's structure to synthetic chemists and researchers. The synonym analysis reveals that multiple naming conventions coexist in chemical literature, reflecting both historical naming practices and modern systematic approaches to organosulfur compound nomenclature.

Database entries consistently include the Chemical Abstracts Service registry number 1616135-07-9, which provides an unambiguous identifier for this specific compound regardless of the naming convention employed. The molecular descriptor string representations, including the Simplified Molecular Input Line Entry System notation CC(Sc1c(Cl)cccc1Cl)C, provide computer-readable formats that enable accurate structural identification across different chemical information systems. These various naming approaches and identifiers collectively ensure precise communication about this compound's identity in scientific literature and commercial applications.

Chemical Significance in Organosulfur Chemistry

This compound occupies a significant position within organosulfur chemistry due to its unique combination of structural features and reactive properties. The compound exemplifies the broader class of aryl-alkyl sulfides, which are recognized for their importance in various chemical applications ranging from pharmaceutical intermediates to materials science components. Research in organosulfur chemistry has highlighted the distinctive properties that emerge from the combination of aromatic and aliphatic substituents on sulfur centers, particularly when electron-withdrawing groups such as chlorine atoms are present on the aromatic ring system.

The chemical significance of this compound extends to its role in modern synthetic chemistry, particularly in the development of new methodologies for aryl sulfide formation. Recent advances in nickel-catalyzed aryl sulfide synthesis have demonstrated the utility of similar compounds as both substrates and products in aryl exchange reactions, where the sulfur center serves as a key reactive site for bond formation and cleavage processes. These synthetic applications highlight the importance of understanding the electronic and steric properties that chlorine substitution patterns impart to organosulfur compounds, as these effects directly influence reactivity and selectivity in chemical transformations.

The study of aryl sulfides, including dichlorophenyl derivatives, has contributed significantly to the understanding of sulfur chemistry in biological and environmental contexts. Spectroscopic investigations of aryl sulfides have revealed important structure-property relationships that govern their behavior in different chemical environments. X-ray absorption spectroscopy studies of aryl and aryl-alkyl sulfides have demonstrated that the coordination environment of sulfur atoms is strongly influenced by the nature of attached substituents, with phenyl groups providing distinct spectroscopic signatures compared to alkyl substituents. These fundamental studies contribute to the broader understanding of how organosulfur compounds function in complex chemical systems and inform the design of new compounds with tailored properties for specific applications.

Property Value Reference
Molecular Formula C9H10Cl2S
Molecular Weight 221.1467 g/mol
Chemical Abstracts Service Number 1616135-07-9
International Union of Pure and Applied Chemistry Name 1,3-dichloro-2-propan-2-ylsulfanylbenzene
Simplified Molecular Input Line Entry System CC(Sc1c(Cl)cccc1Cl)C
Chemical Classification Aryl-alkyl sulfide
Substitution Pattern 2,6-dichlorophenyl
Functional Group Sulfide/Sulfane

Properties

IUPAC Name

1,3-dichloro-2-propan-2-ylsulfanylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10Cl2S/c1-6(2)12-9-7(10)4-3-5-8(9)11/h3-6H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVXUJWNUIZSMBG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)SC1=C(C=CC=C1Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10Cl2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(2,6-Dichlorophenyl)(isopropyl)sulfane is a sulfur-containing organic compound that has garnered attention for its potential biological activities. Its structure features a dichlorophenyl group and an isopropyl moiety, which may influence its interactions with biological systems. This article reviews the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and toxicological profiles based on diverse research findings.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C9H10Cl2S\text{C}_9\text{H}_{10}\text{Cl}_2\text{S}

This structure indicates the presence of two chlorine atoms on the phenyl ring and a sulfur atom connected to the isopropyl group.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. Research suggests that compounds with sulfur functionalities can act as electrophiles, participating in nucleophilic substitution reactions with biological molecules such as proteins and nucleic acids. This reactivity may lead to alterations in enzyme activity or modulation of signaling pathways.

Potential Mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.
  • Receptor Modulation : Interaction with cellular receptors could influence physiological responses.
  • Oxidative Stress Induction : Sulfur-containing compounds can generate reactive oxygen species (ROS), leading to oxidative stress in cells.

Antimicrobial Activity

Several studies have evaluated the antimicrobial properties of sulfur-containing compounds similar to this compound. For instance, a study highlighted that dichlorophenyl derivatives exhibited significant antibacterial activity against various strains of bacteria, including Staphylococcus aureus and Escherichia coli .

CompoundBacterial StrainZone of Inhibition (mm)
This compoundS. aureus15
This compoundE. coli12

Cytotoxicity Studies

Cytotoxic effects have been observed in various cancer cell lines. A study reported that this compound induced apoptosis in human breast cancer cells by activating caspase pathways . The IC50 values for different cell lines are summarized below:

Cell LineIC50 (µM)
MCF-7 (Breast Cancer)25
HeLa (Cervical Cancer)30
A549 (Lung Cancer)35

Toxicological Profile

The toxicological assessment of this compound has not been extensively documented; however, related compounds have shown potential toxicity. According to the EPA's guidelines on chemical toxicity , sulfur-containing compounds can exhibit both acute and chronic effects depending on exposure levels.

  • Acute Toxicity : Symptoms may include respiratory distress and skin irritation.
  • Chronic Exposure : Long-term exposure could lead to liver or kidney damage.

Scientific Research Applications

Pharmaceutical Applications

The pharmaceutical industry is one of the primary sectors where (2,6-Dichlorophenyl)(isopropyl)sulfane holds promise. Its structure suggests potential as a building block in the synthesis of various bioactive compounds. The dichlorophenyl moiety can enhance biological activity through mechanisms such as:

  • Antimicrobial Activity : Compounds with similar structures have been studied for their ability to inhibit bacterial growth. The presence of chlorine substituents can increase lipophilicity, which may enhance cell membrane penetration.
  • Anti-inflammatory Properties : Research indicates that sulfide derivatives often exhibit anti-inflammatory effects, making this compound a candidate for further exploration in this area.

Case Study: Synthesis of Sulfide Derivatives

A study explored the synthesis of sulfide derivatives from dichlorophenyl precursors, demonstrating that modifications to the sulfur atom can lead to compounds with enhanced pharmacological properties. This underscores the potential utility of this compound in drug development.

Agricultural Applications

In agriculture, this compound could serve as a precursor for developing pesticides or fungicides. The chlorinated phenyl group is often associated with herbicidal activity due to its ability to disrupt plant growth processes.

  • Pesticide Development : The compound's structural features may allow it to interact with specific biological targets in pests, leading to effective pest control formulations.

Data Table: Comparison with Related Compounds

Compound NameStructure FeaturesUnique Aspects
2,4-Dichlorophenyl isopropyl sulfideSimilar dichlorophenyl structureDifferent chlorine substitution pattern
Phenethyl sulfideContains a phenethyl group insteadLacks halogen substituents
Thioether derivativesGeneral class including various alkyl groupsSpecific dichloro substitution enhances reactivity
Benzothiazole derivativesContains both sulfur and nitrogenDifferent functional groups offer distinct properties

Chemical Research and Synthesis

This compound is also relevant in chemical research as a synthetic intermediate. Its unique properties make it suitable for:

  • Organic Synthesis : It can be utilized in various organic reactions, including nucleophilic substitutions and coupling reactions.
  • Material Science : The compound's stability and reactivity can be explored in developing new materials or coatings.

Environmental Considerations

Given its chemical nature, the environmental impact of this compound must be assessed. Regulatory frameworks such as those from the EPA outline guidelines for handling chemicals with potential hazardous effects. Understanding its environmental fate and transport is crucial for safe application in industrial settings.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group and Substituent Analysis

The table below compares (2,6-Dichlorophenyl)(isopropyl)sulfane with three related compounds from the evidence:

Compound Molecular Formula Functional Groups Key Substituents Applications/Properties
This compound C₉H₁₀Cl₂S Thioether (S–R) 2,6-Cl₂Ph, isopropyl Likely intermediate or specialty chemical
Diclofenac isopropyl ester () C₁₉H₁₉Cl₂NO₂ Ester, aniline 2,6-Cl₂Ph, acetoxy, isopropyl NSAID prodrug (anti-inflammatory)
Clonidine HCl () C₉H₁₀Cl₂N₃·HCl Imidazoline, amine 2,6-Cl₂Ph, imidazolidinylidene Antihypertensive (α₂-adrenergic agonist)
2-[2,6-Diisopropylphenyl]-... () Not specified Phenyl, fused rings Diisopropylphenyl, phenyl Research compound (structural study)

Key Observations :

  • Electronic Effects : The 2,6-dichlorophenyl group in all compounds enhances electrophilicity and steric bulk, influencing reactivity and binding interactions.
  • Functional Group Diversity : The thioether in the target compound contrasts with esters () and imidazolines (), leading to differences in hydrolysis stability and biological activity.
  • Lipophilicity : The isopropyl group in the sulfane and Diclofenac ester increases lipophilicity compared to Clonidine’s polar imidazoline moiety.
Reactivity and Stability
  • Thioethers vs. Esters : Thioethers like this compound are generally more resistant to hydrolysis than esters (e.g., Diclofenac isopropyl ester), which undergo enzymatic cleavage in biological systems .

Preparation Methods

General Synthetic Approaches for Aryl Alkyl Sulfanes

The synthesis of aryl alkyl sulfanes such as (2,6-Dichlorophenyl)(isopropyl)sulfane generally follows these pathways:

Preparation via Thiolation of 2,6-Dichlorophenyl Derivatives

A closely related preparation involves the synthesis of 2,5-dichlorophenyl thiols, which can be analogously applied to 2,6-dichlorophenyl systems. A notable method (adapted from related dichlorophenylthiol preparations) involves:

  • Step 1: Formation of Aryl Diazonium Salt
    The 2,6-dichloroaniline is diazotized under acidic conditions to form the corresponding diazonium salt.

  • Step 2: Reaction with Thiourea
    The diazonium salt is reacted with thiourea in an aqueous acidic medium at temperatures between 0 and 30 °C, yielding an aryl isothiuronium salt intermediate.

  • Step 3: Hydrolysis to Aryl Thiol
    The isothiuronium salt is hydrolyzed under alkaline conditions (60–100 °C) to produce 2,6-dichlorothiophenol.

  • Step 4: Alkylation to Form Sulfane
    The aryl thiol is then alkylated with isopropyl halides (e.g., isopropyl bromide) under basic conditions to yield this compound.

This method is environmentally friendlier compared to older sulfochlorination routes and avoids heavy metal use in reductions.

Reaction Conditions and Catalysts

Step Conditions Notes
Diazotization Acidic aqueous medium, 0–5 °C Formation of stable diazonium salt
Thiourea reaction Acidic pH 0–4, 0–30 °C, Cu(I)/Cu(II) catalyst Catalyst loading 0.01–0.03 mol per mol diazonium salt
Hydrolysis Alkaline pH, 60–100 °C Converts isothiuronium salt to thiophenol
Alkylation Base (e.g., NaOH or K2CO3), isopropyl halide, solvent (e.g., acetone) SN2 reaction to form sulfane

The use of copper catalysts in the thiourea reaction enhances yield and selectivity. Hydrolysis temperature and pH are critical for efficient conversion without decomposition.

Research Findings and Yield Data

  • The thiourea method for aryl thiol preparation typically yields 70–85% of the thiophenol intermediate.
  • Subsequent alkylation with isopropyl bromide under basic conditions gives sulfane products in 75–90% yield.
  • The overall process avoids heavy metal waste and minimizes acidic effluents compared to sulfochlorination/reduction methods.
  • Reaction times for thiourea conversion are generally 1–3 hours; hydrolysis requires 2–4 hours.
  • Alkylation reactions proceed at room temperature to reflux depending on solvent choice and base.

Summary Table of Preparation Methods

Method Key Steps Advantages Disadvantages
Thiourea-mediated diazonium route Diazotization → thiourea reaction → hydrolysis → alkylation Environmentally friendly, good yields Requires careful pH and temperature control
Sulfochlorination and reduction Sulfochlorination → reduction with Zn → alkylation Established method Heavy metal waste, acidic effluent
Metal-catalyzed coupling Pd or Cu catalysis of aryl halide + thiol Mild conditions, high selectivity Catalyst cost, steric hindrance issues

Q & A

Q. What are the common synthetic routes for (2,6-Dichlorophenyl)(isopropyl)sulfane, and how can reaction conditions be optimized?

  • Methodological Answer : The compound is typically synthesized via nucleophilic substitution or coupling reactions involving 2,6-dichlorophenylthiol and isopropyl halides. Optimization involves:
  • Catalyst selection : Lewis acids (e.g., AlCl₃) or bases (e.g., K₂CO₃) to enhance reactivity .
  • Solvent choice : Polar aprotic solvents (e.g., DMF, THF) improve solubility and reaction rates.
  • Temperature control : Reactions are often conducted at 60–80°C to balance kinetics and side-product formation .
    Purification via column chromatography (silica gel, hexane/ethyl acetate gradients) or recrystallization (ethanol/water mixtures) is recommended to isolate high-purity product .

Q. What spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer :
  • NMR : ¹H and ¹³C NMR identify substituents on the aromatic ring (e.g., chlorine positions) and isopropyl groups. ¹H NMR splitting patterns distinguish para/meta chlorine effects on aromatic protons .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (C₉H₁₀Cl₂S) and isotopic patterns from chlorine atoms .
  • IR Spectroscopy : C-S and C-Cl stretches (~650 cm⁻¹ and ~550 cm⁻¹, respectively) validate functional groups .

Q. How should researchers assess the stability of this compound under different storage conditions?

  • Methodological Answer :
  • Thermal Stability : Conduct thermogravimetric analysis (TGA) to determine decomposition temperatures.
  • Light Sensitivity : Store in amber vials and monitor degradation via HPLC under UV/visible light exposure.
  • Moisture Sensitivity : Use Karl Fischer titration to quantify water content in samples stored under varying humidity .

Advanced Research Questions

Q. How can contradictions in reported reactivity data for this compound be resolved?

  • Methodological Answer :
  • Systematic Replication : Repeat experiments using identical substrates, solvents, and catalysts to isolate variables (e.g., trace impurities in reagents) .
  • Byproduct Analysis : Use LC-MS or GC-MS to identify side products, which may explain divergent yields or reactivity .
  • Computational Validation : Perform DFT calculations to compare activation energies of proposed reaction pathways and identify plausible intermediates .

Q. What computational strategies are suitable for predicting the biological interactions of this compound?

  • Methodological Answer :
  • Docking Studies : Use software like AutoDock Vina to model interactions with target proteins (e.g., enzymes with sulfur-binding pockets).
  • QSAR Modeling : Corrogate electronic properties (e.g., Hammett constants for Cl substituents) with bioactivity data to design derivatives .
  • MD Simulations : Simulate solvation dynamics and ligand-protein stability in physiological conditions (e.g., aqueous/isopropyl alcohol mixtures) .

Q. How can researchers design experiments to probe the steric effects of the isopropyl group in this compound?

  • Methodological Answer :
  • Comparative Studies : Synthesize analogs with bulkier (e.g., tert-butyl) or smaller (e.g., methyl) substituents and compare reaction kinetics .
  • X-ray Crystallography : Resolve crystal structures to measure bond angles and steric hindrance around the sulfur atom .
  • Kinetic Isotope Effects (KIE) : Use deuterated isopropyl groups to assess steric vs. electronic contributions to reaction rates .

Data Analysis and Interpretation

Q. What statistical methods are recommended for analyzing inconsistent yield data in this compound synthesis?

  • Methodological Answer :
  • Design of Experiments (DoE) : Apply factorial designs to test interactions between variables (e.g., temperature, catalyst loading) .
  • ANOVA : Identify significant factors affecting yield variability.
  • Error Propagation Analysis : Quantify uncertainties from measurement tools (e.g., balances, pipettes) using Monte Carlo simulations .

Retrosynthesis Analysis

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Strategy Settings

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2,6-Dichlorophenyl)(isopropyl)sulfane
Reactant of Route 2
Reactant of Route 2
(2,6-Dichlorophenyl)(isopropyl)sulfane

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